L-alpha-Glycerolphosphate, dicyclohexylammonium salt

描述

L-alpha-Glycerolphosphate, dicyclohexylammonium salt is a versatile chemical compound extensively utilized in scientific research. It is a phosphoric ester of glycerol, making it an important intermediate in glycolysis and lipid metabolism. This compound is known for its multifaceted properties and applications, ranging from biochemistry to pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-alpha-Glycerolphosphate, dicyclohexylammonium salt typically involves the esterification of glycerol with phosphoric acid, followed by the addition of dicyclohexylamine to form the dicyclohexylammonium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the ester bond and the formation of the desired salt.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, utilizing high-purity reagents and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity.

化学反应分析

Types of Reactions

L-alpha-Glycerolphosphate, dicyclohexylammonium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form glyceraldehyde phosphate.

Reduction: It can be reduced to form glycerol.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include glyceraldehyde phosphate, glycerol, and various substituted glycerol derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Cognitive Enhancement

L-alpha-GPC is primarily recognized for its neuroprotective properties and its ability to enhance cognitive function. It serves as a precursor to acetylcholine, a neurotransmitter crucial for memory and learning.

Case Studies:

- A study published in the Journal of Alzheimer's Disease indicated that L-alpha-GPC supplementation improved cognitive function in patients with mild to moderate Alzheimer's disease. The trial demonstrated significant improvements in cognitive scores compared to placebo groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

- Another research highlighted that athletes using L-alpha-GPC experienced enhanced power output and improved cognitive function during high-intensity exercise, indicating its dual role in physical performance and mental acuity .

Metabolic Studies

L-alpha-GPC plays a vital role in lipid metabolism and energy production. Its applications extend to studies involving glycerol phosphate metabolism, which is crucial in various biochemical pathways.

Research Findings:

- Research has shown that L-alpha-GPC can influence lipid synthesis in plants. For instance, the overexpression of genes involved in glycerol-3-phosphate biosynthesis led to increased oil production in soybean seeds, demonstrating its agricultural significance .

- In another study, L-alpha-GPC was utilized as a standard for measuring glycerol-3-phosphate levels in enzymatic assays, underscoring its importance in metabolic research .

Therapeutic Applications

The compound has been investigated for its potential therapeutic uses beyond cognitive enhancement and metabolic studies.

Potential Uses:

- Neuroprotective Agent: Due to its ability to increase acetylcholine levels, L-alpha-GPC is being explored for treating conditions like stroke and traumatic brain injuries .

- Weight Management: Some studies suggest that it may aid in fat loss by enhancing lipid metabolism, making it a candidate for weight management strategies .

Data Table: Applications of L-alpha-Glycerolphosphate

作用机制

The mechanism of action of L-alpha-Glycerolphosphate, dicyclohexylammonium salt involves its role as an intermediate in metabolic pathways. It participates in glycolysis by being converted to glyceraldehyde phosphate, which then enters further metabolic processes. The compound’s molecular targets include enzymes involved in glycolysis and lipid metabolism, and it influences various biochemical pathways by acting as a substrate or regulator.

相似化合物的比较

Similar Compounds

D-glyceraldehyde 3-phosphate: Another intermediate in glycolysis, but without the dicyclohexylammonium salt component.

Glycerol 3-phosphate: Similar in structure but lacks the dicyclohexylammonium salt.

Uniqueness

L-alpha-Glycerolphosphate, dicyclohexylammonium salt is unique due to its specific esterification with phosphoric acid and the addition of dicyclohexylamine, which enhances its stability and solubility. This makes it particularly useful in various biochemical and pharmaceutical applications where stability and solubility are crucial.

生物活性

L-alpha-Glycerolphosphate, dicyclohexylammonium salt (L-α-GP-DCHA), is a compound that plays a significant role in various biological processes, particularly in lipid metabolism and energy production. This article provides a detailed overview of its biological activity, including applications in research, mechanisms of action, and relevant case studies.

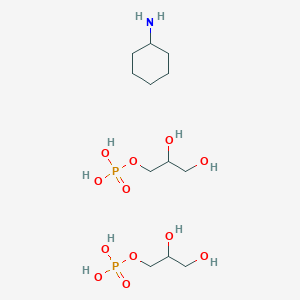

Chemical Structure and Properties

L-α-GP-DCHA has the molecular formula C15H35N2O6P. It consists of a glycerol backbone linked to a phosphate group, with dicyclohexylammonium ions contributing to its solubility and stability in biological environments. This compound is often used as a standard in assays measuring glycerol-3-phosphate levels, which are critical for metabolic studies.

Role in Metabolic Pathways

L-α-GP-DCHA is primarily involved in the glycerol phosphate shuttle , a metabolic pathway that facilitates the transfer of reducing equivalents from the cytoplasm to the mitochondria for ATP production. Within this pathway, L-α-GP is converted to dihydroxyacetone phosphate (DHAP), an essential intermediate in both glycolysis and lipid metabolism.

Key Reactions:

- Oxidation: Converts L-α-GP to glyceraldehyde phosphate.

- Reduction: Can produce glycerol from L-α-GP.

- Substitution: The phosphate group may be substituted under specific conditions.

These reactions are vital for energy production and lipid biosynthesis, influencing cellular metabolism significantly.

Biological Applications

L-α-GP-DCHA has diverse applications across several fields:

-

Biochemistry:

- Serves as an important substrate for enzymes involved in glycolysis and lipid metabolism.

- Utilized to study enzyme kinetics and regulation, particularly glycerol kinase activity.

-

Pharmaceutical Research:

- Investigated for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases. It may enhance neuronal survival under stress by modulating cellular signaling pathways.

-

Cell Culture:

- Supplemented in cell culture media to promote cell growth and viability due to its role in phospholipid biosynthesis.

Case Studies

Several studies highlight the biological activity of L-α-GP-DCHA:

- Neuroprotection: Research indicates that L-α-GP can activate signaling pathways involved in neuronal health. For instance, it has been shown to protect against corticosterone-induced injury in PC12 cells, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

- Lipid Metabolism: In studies examining lipid synthesis, L-α-GP-DCHA has been used to elucidate its role as an intermediate in phospholipid biosynthesis. This is crucial for maintaining cellular membrane integrity and function.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Neuroprotective Effects | Enhanced neuronal survival under stress; potential therapeutic applications against neurodegeneration. |

| Lipid Metabolism | Critical role as an intermediate in phospholipid synthesis; influences energy production pathways. |

| Enzyme Interaction | Assessed activity and regulation of glycerol kinase; pivotal for understanding metabolic fluxes. |

属性

CAS 编号 |

29849-82-9 |

|---|---|

分子式 |

C9H22NO6P |

分子量 |

271.25 g/mol |

IUPAC 名称 |

cyclohexanamine;[(2R)-2,3-dihydroxypropyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13N.C3H9O6P/c7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/t;3-/m.1/s1 |

InChI 键 |

KRPIJKAIDSXSIO-ZYRQIYSTSA-N |

SMILES |

C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O.C(C(COP(=O)(O)O)O)O |

手性 SMILES |

C1CCC(CC1)N.C([C@H](COP(=O)(O)O)O)O |

规范 SMILES |

C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O |

外观 |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

29849-82-9 |

同义词 |

(R)-1,2,3-Propanetriol 1-(Dihydrogen phosphate) compd. with cyclohexanamine; D-Glycerol 1-(Dihydrogen phosphate) compd. with cyclohexylamine; sn-Glycerol-3-phosphate Dicyclohexylammonium Salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。